4-Methylumbelliferyl beta-D-cellobioside

Description

Properties

IUPAC Name |

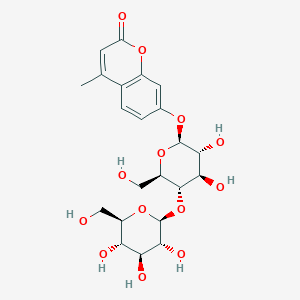

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTGXBPFDYMIJH-MKQZUAMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294953 |

Source

|

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72626-61-0 |

Source

|

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72626-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferylcellobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072626610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl β-cellobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-cellobioside for Researchers and Drug Development Professionals

An Introduction to 4-Methylumbelliferyl β-D-cellobioside (4-MUC)

4-Methylumbelliferyl β-D-cellobioside (4-MUC) is a highly sensitive fluorogenic substrate indispensable for the characterization and quantification of cellulolytic enzyme activity.[1][2] Specifically, it is employed to measure the activity of enzymes such as (1,4)-β-Glucanase, which are crucial in various biological processes, including the breakdown of glucose and fungal cell wall synthesis.[1] Its utility extends to screening for cellulase activity in various applications, from biofuel research to drug development.[2]

The principle of 4-MUC-based assays lies in the enzymatic hydrolysis of the non-fluorescent 4-MUC molecule. This cleavage releases cellobiose and the highly fluorescent compound 4-methylumbelliferone (4-MU).[3][4] The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for precise and continuous monitoring of the reaction.[5]

Core Physicochemical and Fluorescent Properties

A thorough understanding of the properties of 4-MUC and its fluorescent product, 4-MU, is critical for the design and execution of robust enzymatic assays.

Physicochemical Properties of 4-Methylumbelliferyl β-D-cellobioside

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₈O₁₃ | [6][7] |

| Molecular Weight | 500.45 g/mol | [7] |

| CAS Number | 72626-61-0 | [7] |

| Appearance | White Crystalline Solid | [8] |

| Purity | ≥98% | [7] |

| Melting Point | 233-236 °C (decomposes) | [8] |

| Solubility | Soluble in water (hot), DMSO | [8] |

| Storage Conditions | -20°C, protect from light | [1] |

Fluorescent Properties of 4-Methylumbelliferone (4-MU)

The fluorescence of 4-methylumbelliferone is highly dependent on pH. The anionic form, predominant at alkaline pH, exhibits the strongest fluorescence.[9]

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~360-365 nm | pH > 9 | [1] |

| Emission Maximum (λem) | ~445-450 nm | pH > 9 | [1] |

| Quantum Yield | High | Anionic form | [6] |

| Appearance | Colorless at pH 7.0, blue fluorescence at pH > 7.5 |

Enzymatic Hydrolysis of 4-MUC

The core application of 4-MUC is as a substrate for cellulolytic enzymes. The enzymatic reaction can be visualized as a two-step process in many assays: the initial cleavage of 4-MUC by a cellulase, followed by the measurement of the fluorescent product.

Experimental Protocols for Cellulase Activity Assays

The following provides a generalized protocol for a fluorometric cellulase activity assay using 4-MUC. Researchers should optimize parameters such as substrate concentration, enzyme concentration, temperature, and incubation time for their specific enzyme and experimental conditions.

Reagent Preparation

-

Assay Buffer : 50 mM sodium acetate buffer, pH 5.5. The optimal pH may vary depending on the specific enzyme.

-

Substrate Stock Solution : Prepare a 10 mM stock solution of 4-MUC in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution : Dilute the cellulase enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Stop Solution : 0.15 M Glycine-NaOH buffer, pH 10.0. This solution stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.[8]

-

4-MU Standard Curve : Prepare a series of dilutions of 4-methylumbelliferone in the assay buffer containing the stop solution to generate a standard curve for quantifying the amount of product formed.

Assay Procedure

-

Reaction Setup : In a 96-well microplate, add 50 µL of the enzyme solution to each well.

-

Pre-incubation : Pre-incubate the plate at the desired reaction temperature (e.g., 50°C) for 5 minutes.[8]

-

Initiate Reaction : To start the reaction, add 50 µL of a 2 mM working solution of 4-MUC (prepared by diluting the stock solution in assay buffer) to each well, resulting in a final concentration of 1 mM 4-MUC.[8]

-

Incubation : Incubate the plate at the reaction temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction : Terminate the reaction by adding 100 µL of the stop solution to each well.[8]

-

Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[1][8]

-

Data Analysis : Subtract the fluorescence of a blank control (containing buffer instead of enzyme) from all readings. Use the 4-MU standard curve to convert the fluorescence intensity values into the concentration of 4-MU produced.

Calculation of Enzyme Activity

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

The activity can be calculated using the following formula:

Activity (U/mL) = ( [4-MU] (µM) * Total Assay Volume (mL) ) / ( Incubation Time (min) * Enzyme Volume (mL) )

Quantitative Data: Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are crucial parameters for characterizing enzyme kinetics. The following table provides an example of these parameters for a specific endo-1,4-β-glucanase.

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | Conditions | Reference(s) |

| Endo-1,4-β-glucanase (Trichoderma reesei) | 4-Methylumbelliferyl β-D-cellobioside | 1.25 | 7.9 | 30°C, pH 5.0 | [5] |

Logical Workflow for a 4-MUC Based Enzyme Assay

The following diagram illustrates the logical workflow for conducting a cellulase activity assay using 4-MUC.

Conclusion

4-Methylumbelliferyl β-D-cellobioside is a powerful tool for researchers, scientists, and drug development professionals involved in the study of cellulolytic enzymes. Its high sensitivity and the continuous nature of the fluorometric assay provide a robust platform for enzyme characterization, inhibitor screening, and the optimization of processes involving cellulose degradation. By following well-defined experimental protocols and understanding the underlying principles of the assay, reliable and reproducible data can be generated to advance scientific discovery and therapeutic development.

References

- 1. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Cellobiohydrolase (Cel7A) Variants with Lowered Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Continuous photometric determination of endo-1,4-beta-D-glucanase (cellulase) activity using 4-methylumbelliferyl-beta-D-cellobioside as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Kinetic parameters and mode of action of the cellobiohydrolases produced by Talaromyces emersonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Principle of 4-Methylumbelliferyl β-D-cellobioside (MUC)

Audience: Researchers, scientists, and drug development professionals.

Core Principle

4-Methylumbelliferyl β-D-cellobioside (MUC) is a fluorogenic substrate meticulously designed for the sensitive and specific measurement of cellulase activity, particularly that of cellobiohydrolases (CBHs) or exo-1,4-β-D-glucanases.[1][2] The fundamental principle of the MUC-based assay lies in the enzymatic hydrolysis of the non-fluorescent MUC molecule. This enzymatic cleavage breaks the β-1,4-glycosidic bond, releasing two products: cellobiose and 4-methylumbelliferone (4-MU).[3]

The liberated 4-MU is a highly fluorescent molecule, exhibiting excitation and emission maxima at approximately 365 nm and 455 nm, respectively.[4] The intensity of the fluorescence emitted is directly proportional to the concentration of 4-MU, which in turn corresponds to the amount of MUC hydrolyzed by the enzyme.[4] This relationship allows for the real-time, continuous monitoring of enzyme kinetics, making it a powerful tool for determining enzyme activity and for high-throughput screening of enzyme libraries or inhibitors.[3]

One of the key advantages of using MUC is its high sensitivity, which allows for the detection of low levels of enzyme activity.[5][6] However, it is important to note that some β-glucosidases can also hydrolyze MUC. To ensure the specific measurement of cellobiohydrolase activity, inhibitors of β-glucosidases, such as D-glucono-δ-lactone, can be incorporated into the assay.[5][6]

Data Presentation: Kinetic Parameters of Cellobiohydrolases with MUC

The following table summarizes the Michaelis-Menten kinetic parameters (Km and kcat) for various cellobiohydrolases with 4-Methylumbelliferyl β-D-cellobioside (MUC) as the substrate. These parameters are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme | Source Organism | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (µM-1s-1) |

| Cel7A | Trichoderma reesei | 13 ± 1 | 0.40 ± 0.01 | 0.031 |

| Cel7D | Phanerochaete chrysosporium | 60 ± 4 | 0.77 ± 0.02 | 0.013 |

| Endo-1,4-β-glucanase | Trichoderma reesei | 1250 | 7.9 | 0.00632 |

Data sourced from Haataja et al. (2022)[7] and Chernoglazov et al. (1989).

Experimental Protocols

This section provides a detailed, generalized methodology for performing a cellobiohydrolase activity assay using MUC.

-

Assay Buffer: Prepare a 50 mM sodium acetate buffer adjusted to the optimal pH for the specific enzyme being tested (typically between pH 4.5 and 5.5).

-

MUC Stock Solution: Dissolve 4-Methylumbelliferyl β-D-cellobioside in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a dilution series of the enzyme in the assay buffer to determine the optimal concentration that yields a linear reaction rate over the desired time course.

-

Stop Solution: Prepare a 0.2 M glycine-NaOH buffer at pH 10.3. This solution is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

-

4-MU Standard Stock Solution: Prepare a 1 mM stock solution of 4-methylumbelliferone in DMSO. This will be used to generate a standard curve for quantifying the amount of product formed.

-

Prepare a 4-MU Standard Curve:

-

Create a series of dilutions of the 4-MU standard stock solution in the assay buffer to final concentrations ranging from 0 to 50 µM.

-

To 100 µL of each standard dilution, add 100 µL of the stop solution.

-

Measure the fluorescence of each standard using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

-

Plot the fluorescence intensity against the known 4-MU concentration to generate a standard curve.

-

-

Enzymatic Reaction:

-

In a 96-well microplate, add 50 µL of the assay buffer to each well.

-

Add 25 µL of the appropriately diluted enzyme solution to the wells.

-

To initiate the reaction, add 25 µL of a working solution of MUC (diluted from the stock solution in assay buffer to the desired final concentration, typically between 50-200 µM).

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 50°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction time falls within the linear range of product formation.

-

-

Reaction Termination and Fluorescence Measurement:

-

After the incubation period, stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence of each well using the same settings as for the standard curve (Ex: 365 nm, Em: 455 nm).

-

-

Calculate 4-MU Concentration: Using the equation derived from the linear regression of the 4-MU standard curve, convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced.

-

Determine Enzyme Activity: Calculate the enzyme activity using the following formula:

Activity (U/mL) = ( [4-MU] (µmol/L) * Total Assay Volume (L) ) / ( Incubation Time (min) * Enzyme Volume (mL) )

Where one unit (U) of enzyme activity is defined as the amount of enzyme that liberates 1 µmol of 4-MU per minute under the specified assay conditions.

References

- 1. Kinetics of Cellobiohydrolase (Cel7A) Variants with Lowered Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-steady-state Kinetics for Hydrolysis of Insoluble Cellulose by Cellobiohydrolase Cel7A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Action of a Lytic Polysaccharide Monooxygenase and a Cellobiohydrolase from Penicillium funiculosum in Cellulose Saccharification under High-Level Substrate Loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methylumbelliferyl-β-D-cellobioside (MUC) for Cellulase Activity Assays

This guide provides a comprehensive overview of 4-Methylumbelliferyl-β-D-cellobioside (MUC) as a fluorogenic substrate for the sensitive and quantitative measurement of cellulase activity. It covers the core principles of the assay, detailed experimental protocols, and comparative data essential for its application in research and development.

Principle of the MUC-Based Cellulase Assay

The MUC assay is a highly sensitive method for detecting and quantifying the activity of cellulases, specifically enzymes that cleave β-1,4 glycosidic bonds, such as endoglucanases and cellobiohydrolases. The substrate, 4-Methylumbelliferyl-β-D-cellobioside, is a non-fluorescent molecule. In the presence of cellulase, it is hydrolyzed to release cellobiose and the highly fluorescent compound 4-methylumbelliferone (4-MU).[1][2][3]

The fluorescence of 4-MU is pH-dependent. The reaction is typically conducted at an optimal pH for the enzyme (often acidic or neutral). To maximize the fluorescent signal for detection, the reaction is terminated by adding a high-pH stop buffer (e.g., Tris or glycine-carbonate buffer), which shifts the equilibrium of 4-MU to its highly fluorescent phenolate form.[4] The intensity of the fluorescence, measured at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm, is directly proportional to the amount of 4-MU produced and thus to the cellulase activity.[5]

Properties of MUC Substrate

Understanding the physicochemical properties of MUC is crucial for proper handling, storage, and experimental design.

| Property | Value | References |

| Full Chemical Name | 4-Methylumbelliferyl-β-D-cellobioside | |

| Molecular Formula | C₂₂H₂₈O₁₃ | [6] |

| Molecular Weight | 500.46 g/mol | [6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (approx. 20 mg/mL) and DMSO | [5] |

| Storage Conditions | -20°C, protect from light | [7] |

| Purity | ≥98% (TLC) |

Comparison of Assay Methods: MUC vs. DNS

The MUC assay offers distinct advantages over traditional chromogenic methods like the dinitrosalicylic acid (DNS) assay, which measures the generation of reducing sugars from substrates like carboxymethyl cellulose (CMC).

| Feature | MUC Fluorogenic Assay | DNS Chromogenic Assay |

| Principle | Enzymatic release of a fluorescent compound (4-MU). | Chemical reaction with reducing sugars to produce a colored product. |

| Sensitivity | High; suitable for low enzyme concentrations. | Lower; requires higher concentrations of reducing sugars for detection.[2] |

| Specificity | Highly specific for enzymes cleaving the substrate's glycosidic bond.[5] | Non-specific; detects all reducing sugars present, not just those from cellulase activity.[2] |

| Assay Time | Generally faster due to direct fluorescence measurement.[2] | More time-consuming, requiring a boiling step for color development.[2] |

| Throughput | Easily adaptable to high-throughput screening (HTS) in microplate format.[1] | Less suitable for HTS due to multiple steps and heating requirements. |

| Cost | Substrate can be more expensive.[2] | Reagents are generally inexpensive.[2] |

Detailed Experimental Protocols

This section provides a generalized protocol for a cellulase activity assay using MUC. Volumes and concentrations may need optimization depending on the specific enzyme and experimental goals.

Required Reagents and Equipment

-

Substrate: 4-Methylumbelliferyl-β-D-cellobioside (MUC)

-

Enzyme: Purified cellulase or crude extract

-

Buffer: 0.05 M Citrate buffer (pH 4.8) or other appropriate buffer for the enzyme.

-

Stop Solution: 0.2 M Tris (pH ~9-10) or 1 M Glycine-Carbonate buffer (pH 10.5).[4][5]

-

Standard: 4-Methylumbelliferone (4-MU) for creating a standard curve.

-

Solvent: Dimethyl sulfoxide (DMSO) for stock solutions.

-

Equipment: Fluorometer or microplate reader with fluorescence capability (Ex: ~365 nm, Em: ~450 nm), incubator or water bath, micropipettes, microcentrifuge tubes or 96-well black microplates.

Preparation of Solutions

-

MUC Substrate Stock Solution (e.g., 10 mM):

-

Dissolve 5.0 mg of MUC in 1 mL of DMSO.

-

Store in small aliquots at -20°C, protected from light.

-

-

4-MU Standard Stock Solution (e.g., 1 mM):

-

Dissolve 1.76 mg of 4-MU in 10 mL of DMSO.

-

Store in small aliquots at -20°C, protected from light.

-

-

Assay Buffer (e.g., 0.05 M Citrate, pH 4.8):

-

Prepare a 0.05 M solution of citric acid and a 0.05 M solution of sodium citrate.

-

Mix the two solutions while monitoring with a pH meter until the pH reaches 4.8.

-

Standard Curve for 4-MU Quantification

-

Prepare a series of dilutions of the 4-MU stock solution in the assay buffer (e.g., 0, 5, 10, 25, 50, 100 µM).

-

In a 96-well plate, add 50 µL of each standard dilution.

-

Add 50 µL of the enzyme sample (or buffer for the blank).

-

Add 100 µL of the stop solution to each well.

-

Measure the fluorescence (Ex: 365 nm, Em: 450 nm).

-

Plot the fluorescence intensity against the known 4-MU concentration to generate a standard curve. The slope of this line will be used to convert fluorescence readings from the enzyme assay into moles of product formed.

Enzyme Activity Assay Procedure

This protocol is based on a final reaction volume of 200 µL in a microplate format.

-

Prepare Working Substrate Solution: Dilute the MUC stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM).

-

Enzyme Dilution: Prepare serial dilutions of your enzyme sample in cold assay buffer to ensure the final activity falls within the linear range of the assay.

-

Reaction Setup:

-

Add 50 µL of the diluted enzyme sample to the wells of a black 96-well microplate.

-

Include a "no-enzyme" control (50 µL of assay buffer) for background fluorescence.

-

Include a "no-substrate" control if the enzyme sample has intrinsic fluorescence.

-

-

Initiate Reaction: Pre-incubate the plate at the desired temperature (e.g., 50°C) for 5 minutes.[8] Add 150 µL of the pre-warmed working substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 50°C) for a fixed period (e.g., 10-60 minutes).[5][8] The time should be chosen to ensure the reaction remains in the initial linear phase.

-

Stop Reaction: Terminate the reaction by adding 50 µL of the high-pH stop solution to each well.[4]

-

Measure Fluorescence: Read the fluorescence on a plate reader (Ex: 365 nm, Em: 450 nm).

Calculation of Enzyme Activity

-

Subtract Background: Subtract the fluorescence reading of the "no-enzyme" control from all experimental readings.

-

Calculate 4-MU Concentration: Use the standard curve to convert the background-subtracted fluorescence values (RFU) into the concentration of 4-MU produced ([4-MU] in µM).

-

[4-MU] (µM) = (Sample RFU) / (Slope of Standard Curve)

-

-

Calculate Activity: Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that releases 1 µmol of product per minute.

-

Activity (µmol/min/mL or U/mL) = ([4-MU] (µmol/L) * Total Assay Volume (L)) / (Incubation Time (min) * Enzyme Volume (mL))

-

Quantitative Data

The kinetic parameters for cellulase activity with MUC can vary significantly depending on the enzyme source, purity, and assay conditions.

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (µmol/mL/min) | Assay Conditions | Reference |

| Trichoderma reesei (purified) | 112 | 0.000673 | pH not specified | [9] |

Note: Quantitative data for cellulase kinetics using MUC is not always readily available in literature abstracts. The provided example is for illustrative purposes. Researchers should determine these parameters empirically for their specific enzyme system.

Visualizations

Enzymatic Reaction of MUC

Caption: Enzymatic hydrolysis of MUC by cellulase into cellobiose and fluorescent 4-MU.

Experimental Workflow for MUC Assay

Caption: Step-by-step workflow for a typical MUC-based cellulase activity assay.

Logical Comparison: Fluorogenic vs. Chromogenic Assays

Caption: Comparison of the fluorogenic (MUC) and chromogenic (DNS) assay principles.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lclane.net [lclane.net]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. Glycosynth - 4-Methylumbelliferyl beta-D-cellobiopyranoside [glycosynth.co.uk]

- 7. goldbio.com [goldbio.com]

- 8. publications.iupac.org [publications.iupac.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Potential of 4-Methylumbelliferyl beta-D-cellobioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and applications of 4-Methylumbelliferyl beta-D-cellobioside (4-MUC), a key fluorogenic substrate in enzymatic research. Designed for professionals in life sciences, this document provides a comprehensive overview of its characteristics, detailed experimental protocols for its use, and a visual representation of its mechanism of action.

Core Chemical Properties

4-Methylumbelliferyl beta-D-cellobioside is a chemical compound widely utilized for the sensitive detection of cellulase and β-glucosidase activity. Its utility lies in its ability to release the highly fluorescent molecule 4-methylumbelliferone upon enzymatic cleavage.

Physicochemical Characteristics

| Property | Value | Source |

| CAS Number | 72626-61-0 | [1][2][3] |

| Molecular Formula | C22H28O13 | [1][2][3] |

| Molecular Weight | 500.45 g/mol | [2][4] |

| Appearance | White to slightly off-white powder | [5] |

| Purity | ≥98% | [2] |

| Melting Point | 233-236 °C (decomposes) | [6] |

Solubility Profile

| Solvent | Solubility | Source |

| Water | 19.60-20.40 mg/mL | [4][7] |

| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL | [8] |

| Dimethylformamide (DMF) | ~50 mg/mL | [9] |

Storage and Stability

For optimal stability, 4-Methylumbelliferyl beta-D-cellobioside should be stored at -20°C and protected from light.[1]

Mechanism of Action: A Fluorogenic Transformation

The enzymatic hydrolysis of 4-Methylumbelliferyl beta-D-cellobioside by cellulases or β-glucosidases cleaves the glycosidic bond, releasing cellobiose and the highly fluorescent 4-methylumbelliferone (4-MU). The fluorescence of 4-MU can be quantified to determine enzyme activity.

Caption: Enzymatic hydrolysis of 4-MUC.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing 4-Methylumbelliferyl beta-D-cellobioside in a typical enzyme assay.

Preparation of Reagents

1. Substrate Stock Solution (5 mM):

-

Dissolve 25 mg of 4-Methylumbelliferyl beta-D-cellobioside in 1 mL of dimethyl sulfoxide (DMSO).[6]

-

Further dilute this solution by adding 9 mL of 50 mM sodium acetate buffer (pH 5.0).[6]

-

Store the stock solution at -20°C, protected from light.

2. Assay Buffer:

-

A 50 mM sodium acetate buffer with a pH of 5.0 is commonly used for cellulase and many β-glucosidase assays.[1][6] The optimal pH may vary depending on the specific enzyme being studied.

3. Stop Solution:

-

A high pH buffer is used to terminate the enzymatic reaction and maximize the fluorescence of the liberated 4-methylumbelliferone. A common stop solution is 0.1 M Glycine-NaOH, pH 10.3.

Enzyme Assay Workflow (96-well Plate Format)

The following diagram illustrates a standard workflow for a cellulase or β-glucosidase assay using 4-MUC in a 96-well microplate format.

Caption: 96-well plate enzyme assay workflow.

Detailed Assay Protocol:

-

Plate Setup: To each well of a 96-well black microplate, add 50 µL of assay buffer.

-

Enzyme Addition: Add 20 µL of the enzyme solution (appropriately diluted in assay buffer) to the wells. Include wells with buffer only as a blank control and wells with a known concentration of 4-methylumbelliferone for a standard curve.

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Start the enzymatic reaction by adding 30 µL of the 4-MUC substrate stock solution to each well.

-

Incubation: Incubate the plate at the assay temperature for a specific period (e.g., 10, 20, or 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader. The typical excitation wavelength for 4-methylumbelliferone is 365 nm, and the emission wavelength is 445 nm.[10]

Data Analysis

The activity of the enzyme is determined by comparing the fluorescence of the unknown samples to the standard curve generated with known concentrations of 4-methylumbelliferone. The results are typically expressed in units of activity, where one unit is defined as the amount of enzyme that releases a specific amount of product per unit of time under the defined assay conditions.

References

- 1. Continuous photometric determination of endo-1,4-beta-D-glucanase (cellulase) activity using 4-methylumbelliferyl-beta-D-cellobioside as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. promega.com [promega.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. A fluorometric assay using 4-methylumbelliferyl alpha-L-iduronide for the estimation of alpha-L-iduronidase activity and the detection of Hurler and Scheie syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Sensitive Method Using 4-Methylumbelliferyl-β-Cellobiose as a Substrate To Measure (1,4)-β-Glucanase Activity in Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl beta-D-cellobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 4-Methylumbelliferyl beta-D-cellobioside (MUC), a widely used fluorogenic substrate for the detection and quantification of cellulase activity. This document details the enzymatic cleavage process, the photophysical properties of the resulting fluorophore, and provides detailed experimental protocols and data for its application in research and development.

Core Mechanism of Action

4-Methylumbelliferyl beta-D-cellobioside is a synthetic substrate designed to assay the activity of cellulolytic enzymes, particularly endo-1,4-β-glucanases and cellobiohydrolases. The fundamental principle of its action lies in the enzymatic hydrolysis of the glycosidic bond linking the cellobiose moiety to the fluorophore, 4-methylumbelliferone (4-MU).

In its intact form, MUC is non-fluorescent. Upon enzymatic cleavage by cellulases, the fluorescent molecule 4-methylumbelliferone (4-MU) is liberated. The fluorescence of 4-MU is highly dependent on the pH of the surrounding environment, exhibiting maximal fluorescence in alkaline conditions (pH 9-10). This pH-dependent fluorescence is a critical consideration in assay design, often necessitating a final step of pH adjustment to optimize signal detection.[1]

The enzymatic reaction can be monitored continuously or as a stopped assay. In a continuous assay, the rate of increase in fluorescence is measured in real-time. In a stopped assay, the reaction is allowed to proceed for a defined period and then terminated, typically by adding a high-pH buffer which also serves to maximize the fluorescence of the liberated 4-MU.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the enzymatic hydrolysis of MUC and the photophysical properties of its fluorescent product, 4-methylumbelliferone.

Table 1: Kinetic Parameters of MUC Hydrolysis by Endo-1,4-β-glucanase from Trichoderma reesei

| Parameter | Value | Conditions |

| Michaelis Constant (Km) | 1.25 mM | 30°C, pH 5.0 |

| Catalytic Constant (kcat) | 7.9 s-1 | 30°C, pH 5.0 |

Data sourced from a study on the continuous photometric determination of endo-1,4-β-glucanase activity.[2]

Table 2: Photophysical Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~360 nm | pH > 9 |

| ~320 nm | Low pH (1.97-6.72) | |

| 365 nm | 0.15 M glycine buffer, pH 10.2 | |

| 380 nm | Water | |

| Emission Maximum (λem) | ~449 nm | pH > 9 |

| 445 - 455 nm | pH dependent | |

| 445 nm | 0.15 M glycine buffer, pH 10.2 | |

| 454 nm | Water | |

| Molar Extinction Coefficient (ε) at 350 nm | 1600 M-1cm-1 | pH 5.0 (for continuous photometric assay) |

This data is compiled from various sources detailing the fluorescent properties of 4-MU.

Experimental Protocols

Detailed methodologies for utilizing MUC in cellulase assays are provided below. These protocols can be adapted for specific experimental needs.

Stopped Assay for Cellulase Activity

This protocol is suitable for endpoint measurements and is widely used for determining cellulase activity in various samples.

Materials:

-

4-Methylumbelliferyl beta-D-cellobioside (MUC) stock solution (e.g., 10 mM in DMSO)

-

Enzyme solution (e.g., purified cellulase or crude extract)

-

Reaction Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop Buffer (e.g., 0.2 M sodium carbonate or 0.1 M glycine-NaOH, pH 10.5)

-

96-well black microplate

-

Fluorometer or microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well microplate, add 50 µL of Reaction Buffer.

-

Add Enzyme: Add 25 µL of the enzyme solution to each well. Include a blank control with 25 µL of Reaction Buffer instead of the enzyme.

-

Initiate Reaction: Add 25 µL of MUC stock solution to each well to a final concentration of 1 mM. Mix gently.

-

Incubation: Incubate the plate at the desired temperature (e.g., 50°C) for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Buffer to each well.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Subtract the fluorescence of the blank from the sample readings. A standard curve of 4-methylumbelliferone can be used to convert fluorescence units to the amount of product formed.

Continuous Assay for Cellulase Activity

This method allows for the real-time monitoring of enzyme kinetics.

Materials:

-

Same as for the stopped assay, excluding the Stop Buffer.

-

A fluorometer with kinetic reading capabilities and temperature control.

Procedure:

-

Prepare Reaction Mixture: In a cuvette or a well of a microplate, prepare the reaction mixture containing Reaction Buffer and MUC at the desired final concentrations.

-

Equilibrate Temperature: Place the cuvette or microplate in the fluorometer and allow it to equilibrate to the desired reaction temperature (e.g., 30°C).

-

Initiate Reaction: Add the enzyme solution to the reaction mixture and mix quickly.

-

Fluorescence Measurement: Immediately start recording the fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Microplate-Based High-Throughput Screening (HTS) Assay

This protocol is adapted for screening large numbers of samples, for instance, in inhibitor screening or directed evolution experiments.

Materials:

-

Same as for the stopped assay.

-

Multi-channel pipettes or automated liquid handling systems.

Procedure:

-

Plate Preparation: In a 384-well black microplate, dispense the compounds to be screened (e.g., potential inhibitors) or the enzyme variants.

-

Add Enzyme and Substrate: Add the enzyme solution followed by the MUC substrate to all wells. The final volume is typically smaller than in a 96-well plate format (e.g., 20-50 µL total volume).

-

Incubation: Incubate the plate at the optimal temperature for a predetermined time.

-

Stop Reaction and Read: Add Stop Buffer and measure the fluorescence as described in the stopped assay protocol.

-

Data Analysis: Compare the fluorescence signals from the test wells to control wells (no inhibitor or wild-type enzyme) to identify hits.

Mandatory Visualizations

Signaling Pathways and Enzymatic Action

Caption: Enzymatic cleavage of MUC by cellulase to produce fluorescent 4-MU.

Experimental Workflow

Caption: A typical experimental workflow for a stopped cellulase assay using MUC.

Logical Relationships in High-Throughput Screening

Caption: Logical workflow for a high-throughput screen using MUC.

References

- 1. CN102230887A - Cellulase activity determination method based on micropore plate method - Google Patents [patents.google.com]

- 2. Continuous photometric determination of endo-1,4-beta-D-glucanase (cellulase) activity using 4-methylumbelliferyl-beta-D-cellobioside as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylumbelliferone: A Technical Guide to its Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative with significant biological activities that have garnered substantial interest in the scientific community. Primarily recognized as a potent inhibitor of hyaluronan (HA) synthesis, 4-MU serves as a critical tool for investigating the multifaceted roles of HA in various physiological and pathological processes.[1][2] This in-depth technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-MU, detailed experimental protocols for its use, and a summary of its effects on cellular signaling pathways.

Physicochemical Properties of 4-Methylumbelliferone

4-Methylumbelliferone is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₈O₃ | [1] |

| Molar Mass | 176.17 g/mol | [1] |

| Melting Point | 188-191 °C | [1] |

| Solubility | Soluble in DMSO, ethanol, and alkaline solutions. Sparingly soluble in water. | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 90-33-5 | [1] |

Mechanism of Action: Inhibition of Hyaluronan Synthesis

The primary mechanism of action of 4-MU is the competitive inhibition of hyaluronan (HA) synthesis.[1][2] This is achieved through a dual mechanism:

-

Depletion of UDP-Glucuronic Acid: 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), leading to its glucuronidation. This process consumes the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for HA synthesis by hyaluronan synthases (HAS).[1][2]

-

Downregulation of Hyaluronan Synthase Expression: 4-MU has been shown to decrease the mRNA expression of hyaluronan synthase enzymes, particularly HAS2 and HAS3.[2][3]

By limiting the availability of both the substrate and the synthesizing enzymes, 4-MU effectively reduces the production of HA.

Biological Activities and Cellular Effects

The inhibition of HA synthesis by 4-MU leads to a cascade of downstream effects on cellular behavior, primarily due to the disruption of HA-dependent signaling.

Quantitative Effects on Cell Viability and Proliferation (IC50 Values)

4-MU exhibits cytostatic and cytotoxic effects on a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Reference(s) |

| MIA PaCa-2 | Pancreatic Cancer | ~0.5 | 72 | [4] |

| PANC-1 | Pancreatic Cancer | ~1.0 | 72 | [5] |

| U251 | Glioblastoma | ~0.8 | 72 | [6] |

| LN229 | Glioblastoma | ~0.5 | 72 | [6] |

| CF41.Mg | Canine Mammary Tumor | ~0.6 | 72 | [3] |

| CF33 | Canine Mammary Tumor | ~0.5 | 72 | [7][8] |

| OV-90 | Ovarian Cancer | ~1.0 | 72 | [9] |

| SKOV3 | Ovarian Cancer | ~1.0 | 72 | [9] |

| JHH6 | Hepatocellular Carcinoma | ~1.2 | 24 | [10] |

| Huh7 | Hepatocellular Carcinoma | ~0.8 | 24 | [10] |

| HMEC | Endothelial Cells | 0.65 ± 0.04 | Not Specified | [11] |

| RF-24 | Endothelial Cells | 0.37 ± 0.03 | Not Specified | [11] |

Induction of Apoptosis and Cell Cycle Arrest

4-MU has been demonstrated to induce apoptosis in various cancer cell lines. This is often associated with an increase in the expression of pro-apoptotic proteins like BAX.[7][8] For instance, in canine mammary tumor cells, treatment with 0.6 mM and 1.0 mM 4-MU for 72 hours resulted in a noticeable increase in the apoptotic cell population.[3] Furthermore, 4-MU can induce cell cycle arrest, with studies showing a decrease in the S-phase and an increase in the G2/M phase population in a dose-dependent manner.[3]

Inhibition of Cell Migration and Invasion

By reducing HA production, 4-MU significantly impairs the migratory and invasive capabilities of cancer cells. Quantitative wound healing assays have shown that 4-MU can reduce cell migration by approximately 15-25% in pancreatic cancer cells.[4][12] This effect is attributed to the disruption of the HA-rich pericellular matrix, which is crucial for cell motility.

Signaling Pathways Modulated by 4-Methylumbelliferone

The biological effects of 4-MU are largely mediated through the inhibition of signaling pathways downstream of HA receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[1]

HA-CD44 Signaling Pathway

Binding of HA to its primary receptor, CD44, activates several downstream signaling cascades, including the PI3K/Akt and Ras-MAPK pathways, which promote cell survival, proliferation, and migration. By depleting HA, 4-MU prevents the activation of these pro-tumorigenic pathways.

HA-RHAMM Signaling Pathway

RHAMM, another key HA receptor, is involved in regulating cell motility. The interaction of HA with RHAMM can activate signaling pathways involving FAK, Src, and ERK, leading to cytoskeletal rearrangements and enhanced cell migration. 4-MU's inhibition of HA synthesis disrupts these interactions, thereby impeding RHAMM-mediated motility.

Experimental Protocols

In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 4-MU on a given cell line.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

4-Methylumbelliferone (4-MU) stock solution (e.g., 100 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Treatment: Prepare serial dilutions of 4-MU in culture medium to the desired concentrations. Remove the old medium and add 100 µL of the 4-MU-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measurement of Hyaluronan Synthesis (ELISA-based)

This protocol describes the quantification of HA secreted into the cell culture medium.

Materials:

-

Cell culture supernatant

-

Hyaluronan ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with 4-MU at various concentrations for a specified time.

-

Supernatant Collection: Collect the cell culture medium.

-

ELISA Assay: Perform the HA ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubation with a detection antibody.

-

Addition of a substrate and measurement of the colorimetric change.

-

-

Data Analysis: Calculate the HA concentration in each sample by referring to the standard curve.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of 4-MU on cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well tissue culture plates

-

P200 pipette tip or a dedicated scratch tool

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a plate to create a confluent monolayer.

-

Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove dislodged cells.

-

Treatment: Add fresh medium containing the desired concentration of 4-MU or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Pharmacokinetics and Clinical Status

4-Methylumbelliferone, under the name hymecromone, is an approved drug in several European and Asian countries for the treatment of biliary spasm.[1] It is generally well-tolerated in humans.[13] The oral bioavailability of 4-MU is relatively low due to extensive first-pass metabolism in the liver, where it is primarily converted to 4-methylumbelliferyl glucuronide (4-MUG) and 4-methylumbelliferyl sulfate (4-MUS).[14][15] Human studies have shown that oral administration of hymecromone can lead to a significant reduction in serum and sputum HA levels.[13] While numerous preclinical studies have demonstrated its anti-cancer and anti-inflammatory potential, clinical trials evaluating 4-MU for these indications are still in the early stages.[1][16]

Conclusion

4-Methylumbelliferone is a valuable research tool for elucidating the roles of hyaluronan in health and disease. Its well-defined mechanism of action, coupled with its established safety profile in humans, makes it an attractive candidate for further investigation as a therapeutic agent for a variety of pathologies, including cancer and inflammatory disorders. This guide provides a foundational understanding of 4-MU's properties and methodologies for its application in a research setting, empowering scientists and drug development professionals to effectively utilize this compound in their studies.

References

- 1. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferone enhances the effects of chemotherapy on both temozolomide-sensitive and resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-methylumbelliferone leads to growth arrest and apoptosis in canine mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-methylumbelliferone leads to growth arrest and apoptosis in canine mammary tumor cells. | Sigma-Aldrich [merckmillipore.com]

- 9. 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyaluronic acid inhibition by 4-methylumbelliferone reduces the expression of cancer stem cells markers during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-methylumbelliferone inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Oral hymecromone decreases hyaluronan in human study participants [jci.org]

- 14. The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

The Cornerstone of Fluorogenic Enzyme Assays: A Technical History of 4-Methylumbelliferone (MUC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and core applications of 4-methylumbelliferone (MUC) and its derivatives in enzyme assays. From its initial synthesis to its current role in high-throughput screening and disease diagnostics, MUC-based substrates have become an indispensable tool in the modern laboratory. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and the evolution of MUC's utility in biochemical research.

Introduction: The Advent of a Fluorogenic Revolution

The story of 4-methylumbelliferone (4-MU) in enzyme assays is a story of the pursuit of sensitivity. Before the advent of fluorometric methods, researchers relied heavily on colorimetric assays, often using substrates like p-nitrophenyl (pNP) derivatives. While effective, these assays were limited in their detection sensitivity.

The pivotal moment came in 1955 when Mead, Smith, and Williams observed that while 4-methylumbelliferone itself fluoresced brightly under ultraviolet light at a high pH, its glucuronide conjugate was virtually non-fluorescent. This discovery laid the groundwork for a new class of enzyme assays. The principle was simple yet profound: an enzyme-catalyzed hydrolysis of a non-fluorescent MUC-substrate would release the highly fluorescent 4-methylumbelliferone, creating a direct and quantifiable link between enzyme activity and fluorescent signal. This method proved to be 10 to 100 times more sensitive than traditional colorimetric assays.

The first enzymatic application followed shortly after. In 1956, Robinson synthesized 4-methylumbelliferyl-β-D-glucopyranoside to study β-D-glucosidases. This opened the floodgates for the development of a wide array of MUC-based substrates for various enzymes, including phosphatases, sulfatases, and a broad spectrum of glycosidases.

The Principle of MUC-Based Enzyme Assays

The core of MUC-based assays lies in the enzymatic cleavage of a bond between 4-methylumbelliferone and a specific chemical group recognized by the enzyme of interest.

The non-fluorescent MUC-substrate is incubated with the enzyme. The enzyme catalyzes the hydrolysis of the substrate, releasing 4-methylumbelliferone (4-MU). The reaction is then stopped, typically by adding a high pH buffer (e.g., glycine-carbonate buffer, pH > 10). This has a dual purpose: it denatures the enzyme, halting the reaction, and it maximizes the fluorescence of the liberated 4-MU. The fluorescence is then measured using a fluorometer, with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, and thus, to the activity of the enzyme.

Figure 1: The fundamental principle of a 4-methylumbelliferone-based enzyme assay.

Synthesis of 4-Methylumbelliferyl Glycosides

The synthesis of MUC substrates is crucial for their application. A common method for synthesizing 4-methylumbelliferyl glycosides is the Koenigs-Knorr reaction or its modifications. This typically involves the reaction of a protected glycosyl halide with 4-methylumbelliferone in the presence of a promoter, followed by deprotection.

Figure 2: A simplified diagram illustrating the chemical synthesis of a 4-MUC glycoside.

Key Applications and Experimental Protocols

MUC-based assays have found wide-ranging applications in various fields of life sciences. Below are detailed protocols for some of the most common enzymatic assays using MUC substrates.

β-Glucuronidase (GUS) Assay

The GUS assay is perhaps the most well-known application of MUC substrates, particularly in plant molecular biology where the gusA gene is a common reporter gene.

Experimental Protocol:

-

Reagent Preparation:

-

GUS Extraction Buffer: 50 mM Sodium Phosphate, pH 7.0, 10 mM DTT, 1 mM EDTA, 0.1% Sodium Lauryl Sarcosine, 0.1% Triton X-100.

-

MUG Stock Solution: 2 mM 4-methylumbelliferyl-β-D-glucuronide (MUG) in GUS Extraction Buffer.

-

Stop Buffer: 0.2 M Sodium Carbonate.

-

4-MU Standard Stock Solution (1 mM): Dissolve 17.6 mg of 4-methylumbelliferone in 100 mL of Stop Buffer.

-

-

Sample Preparation:

-

Homogenize plant tissue in ice-cold GUS Extraction Buffer.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (crude protein extract).

-

-

Assay Procedure:

-

Add 50 µL of crude protein extract to 450 µL of pre-warmed (37°C) MUG solution.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

At various time points, take 100 µL aliquots and add to 900 µL of Stop Buffer.

-

Prepare a standard curve using the 4-MU standard stock solution.

-

-

Measurement:

-

Measure the fluorescence of the samples and standards using a fluorometer (Excitation: 365 nm, Emission: 445 nm).

-

Calculate GUS activity as nmol of 4-MU produced per minute per mg of protein.

-

Lysosomal Enzyme Assays for Disease Diagnostics

MUC substrates are crucial for the diagnosis of lysosomal storage diseases (LSDs), which are caused by deficiencies in specific lysosomal enzymes.

Example: β-Galactosidase Assay for GM1 Gangliosidosis

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 4.3.

-

Substrate Solution: 1.5 mM 4-methylumbelliferyl-β-D-galactopyranoside in Assay Buffer.

-

Stop Buffer: 0.5 M Glycine-Carbonate buffer, pH 10.4.

-

-

Sample Preparation:

-

Prepare a lysate from patient-derived cells (e.g., fibroblasts or leukocytes).

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

Add 10 µL of cell lysate to 50 µL of Substrate Solution.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 mL of Stop Buffer.

-

-

Measurement:

-

Measure fluorescence (Excitation: 365 nm, Emission: 445 nm).

-

Enzyme activity is expressed as nmol of 4-MU released per hour per mg of protein.

-

4-Methylumbelliferyl-β-D-cellobioside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-β-D-cellobioside (MUC) is a highly sensitive and widely used fluorogenic substrate for the detection and quantification of cellulase and β-glucosidase activity. Its utility spans various research and industrial applications, from studying enzyme kinetics and screening novel enzymes to evaluating the efficacy of potential inhibitors. This technical guide provides an in-depth overview of the discovery, development, and applications of MUC, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical principles.

Discovery and Development

The development of fluorogenic enzyme substrates revolutionized the field of enzymology by providing a continuous and highly sensitive method for measuring enzyme activity. 4-Methylumbelliferone (4-MU), a fluorescent coumarin derivative, became a popular fluorophore for designing such substrates. The linkage of 4-MU to a specific carbohydrate moiety, in this case, cellobiose, created a non-fluorescent molecule, 4-methylumbelliferyl-β-D-cellobioside. The enzymatic cleavage of the glycosidic bond by cellulases or β-glucosidases releases the highly fluorescent 4-methylumbelliferone, allowing for the real-time monitoring of enzyme activity. This principle has been instrumental in advancing our understanding of cellulolytic enzymes and has been adapted for high-throughput screening applications.

Physicochemical and Fluorescent Properties

A thorough understanding of the properties of MUC and its fluorescent product, 4-methylumbelliferone, is crucial for accurate and reproducible experimental design.

Table 1: Physicochemical Properties of 4-Methylumbelliferyl-β-D-cellobioside

| Property | Value |

| Molecular Formula | C₂₂H₂₈O₁₃ |

| Molecular Weight | 500.46 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (19.60-20.40 mg/mL), DMSO, and DMF |

| Storage | 2-8°C, protected from light |

Table 2: Fluorescent Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~365 nm | pH > 9 |

| Emission Maximum (λem) | ~445 nm | pH > 9 |

| Quantum Yield (Φf) | ~0.63 | 0.1 M phosphate buffer, pH 10 |

| Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | at 360 nm, pH 10.4 |

Principle of the Fluorogenic Assay

The enzymatic assay using MUC is based on a straightforward principle: the hydrolysis of the non-fluorescent substrate into a fluorescent product.

Enzymatic cleavage of MUC to produce fluorescent 4-methylumbelliferone.

Enzyme Kinetics with MUC

MUC is a valuable tool for determining the kinetic parameters of cellulases, providing insights into their catalytic efficiency and substrate affinity.

Table 3: Kinetic Parameters of Various Cellulases with 4-Methylumbelliferyl-β-D-cellobioside

| Enzyme | Source Organism | Enzyme Type | Kₘ (mM) | Vₘₐₓ or k꜀ₐₜ |

| Endo-1,4-β-glucanase | Trichoderma reesei | Endoglucanase | 1.25 | 7.9 s⁻¹ (k꜀ₐₜ) |

| Cellobiohydrolase I (CBH I) | Talaromyces emersonii | Exoglucanase | 2.5 (Kᵢ with pNPC) | Not specified with MUC |

| Cellobiohydrolase II (CBH II) | Talaromyces emersonii | Exoglucanase | 0.16 (Kᵢ with CNP-cellotrioside) | Not specified with MUC |

Note: Direct kinetic data for various cellulases with MUC is not always readily available in the literature. The provided data for Talaromyces emersonii are inhibition constants (Ki) determined with other substrates, which can provide an indication of substrate binding affinity.[1]

Experimental Protocols

Standard Cellulase Activity Assay

This protocol provides a general framework for measuring cellulase activity using MUC. Optimization of buffer pH, temperature, and incubation time may be necessary for specific enzymes.

Materials:

-

4-Methylumbelliferyl-β-D-cellobioside (MUC) stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Enzyme solution (purified or crude extract)

-

Stop solution (e.g., 0.5 M sodium carbonate or glycine-NaOH, pH 10.5)

-

4-Methylumbelliferone (4-MU) standard solution (for calibration curve)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Prepare a standard curve:

-

Prepare a series of dilutions of the 4-MU standard solution in the assay buffer.

-

Add the stop solution to each dilution.

-

Measure the fluorescence of each standard to generate a calibration curve of fluorescence intensity versus 4-MU concentration.

-

-

Enzyme reaction:

-

In a 96-well black microplate, add the assay buffer.

-

Add the enzyme solution to the wells. Include a blank with buffer instead of the enzyme.

-

Pre-incubate the plate at the desired temperature for 5 minutes.

-

Initiate the reaction by adding the MUC substrate to each well.

-

Incubate for a specific time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

-

Stop the reaction:

-

Terminate the reaction by adding the stop solution to each well. This also raises the pH to maximize the fluorescence of the liberated 4-MU.

-

-

Measure fluorescence:

-

Read the fluorescence intensity in the microplate reader at the specified wavelengths.

-

-

Data analysis:

-

Subtract the fluorescence of the blank from the sample readings.

-

Use the 4-MU standard curve to convert the fluorescence intensity to the amount of product formed (in moles or micromoles).

-

Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that liberates 1 µmol of 4-MU per minute under the specified assay conditions.

-

References

Methodological & Application

Application Notes and Protocols for the 4-Methylumbelliferyl β-D-cellobioside (MUC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methylumbelliferyl β-D-cellobioside (MUC) assay is a highly sensitive and widely used fluorometric method for the determination of (1,4)-β-glucanase activity, with particular utility in measuring the activity of cellobiohydrolases (CBHs). These enzymes are critical in the breakdown of cellulose, a process of significant interest in biofuel research, industrial biotechnology, and drug development targeting microbial or fungal pathogens. The assay relies on the enzymatic hydrolysis of the non-fluorescent substrate MUC to release the highly fluorescent product 4-methylumbelliferone (4-MU).[1] The rate of 4-MU formation is directly proportional to the enzyme activity under appropriate conditions. This document provides detailed protocols for performing the MUC assay, presents key quantitative data for relevant enzymes, and illustrates the underlying principles and workflows.

Principle of the Assay

The core of the MUC assay is the enzymatic cleavage of the β-1,4-glycosidic bond in 4-Methylumbelliferyl β-D-cellobioside by a cellobiohydrolase or other cellulolytic enzyme. This reaction yields cellobiose and the fluorophore 4-methylumbelliferone (4-MU). When excited by ultraviolet light (typically around 365 nm), 4-MU emits a strong blue fluorescence (around 445 nm), which can be quantified using a fluorometer or a microplate reader. The intensity of the fluorescence is directly proportional to the amount of 4-MU produced and thus to the enzymatic activity.

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km), maximum velocity (Vmax), and turnover number (kcat) for cellobiohydrolases.

-

High-Throughput Screening: Screening for novel cellulolytic enzymes from various sources, including metagenomic libraries.[1]

-

Inhibitor Screening: Evaluating the efficacy of potential inhibitors of cellulase activity, which is relevant in drug development and for understanding the fundamental mechanisms of enzyme inhibition.

-

Biomass Conversion Research: Assessing the efficiency of cellulase preparations for the saccharification of lignocellulosic biomass in the context of biofuel production.

-

Quality Control: Monitoring the activity of commercial cellulase preparations.

Data Presentation

Table 1: Kinetic Parameters of Cellobiohydrolases Determined by MUC Assay

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| TrCel7A | Trichoderma reesei | MUC | 13 ± 1 | 0.85 ± 0.02 | 0.065 | [2] |

| PcCel7D | Phanerochaete chrysosporium | MUC | 79 ± 9 | 4.3 ± 0.2 | 0.054 | [2] |

Table 2: Inhibition of Cellobiohydrolase Activity

| Enzyme | Inhibitor | Substrate | Inhibition Type | Ki (µM) | Reference |

| TrCel7A | o-nitrophenyl-β-D-cellobioside (oNPC) | MUC | Competitive | 5.6 ± 0.5 | [2] |

| TrCel7A | Cellobiose | Insoluble Cellulose | Noncompetitive | 490 ± 40 | [3] |

Experimental Protocols

Materials and Reagents

-

4-Methylumbelliferyl β-D-cellobioside (MUC) (Sigma-Aldrich, GoldBio, etc.)

-

Enzyme sample (e.g., purified cellobiohydrolase, culture supernatant, or cell lysate)

-

Buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.0 or 50 mM citric acid sodium citrate buffer, pH 4.8)[2]

-

Stop solution (e.g., 1 M Na2CO3 or 0.15 M glycine, pH 10)[2][4]

-

96-well black microplates (for fluorescence reading)

-

Fluorometer or microplate reader with excitation at ~365 nm and emission at ~445 nm.

-

Incubator or water bath.

-

Standard solution of 4-methylumbelliferone (4-MU) for calibration curve.

Reagent Preparation

-

MUC Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of MUC in dimethyl sulfoxide (DMSO) or the assay buffer. Store protected from light at -20°C. Note: The final concentration in the assay is typically 1 mM.[4]

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0): Prepare the buffer and adjust the pH to the optimum for the enzyme being tested.

-

Stop Solution (e.g., 1 M Na2CO3): Prepare the stop solution to terminate the enzymatic reaction and to maximize the fluorescence of 4-MU by increasing the pH.

-

4-MU Standard Solutions: Prepare a series of dilutions of 4-MU in the assay buffer containing the stop solution to generate a standard curve.

Assay Procedure

-

Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture. A typical 100 µL reaction consists of:

-

50 µL of 2X assay buffer (e.g., 100 mM sodium acetate, pH 5.0)

-

10 µL of appropriately diluted enzyme solution

-

Bring the volume to 90 µL with sterile deionized water.

-

-

Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.[2]

-

Initiate the Reaction: Start the reaction by adding 10 µL of 10 mM MUC substrate solution (final concentration 1 mM) and mix gently.

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 3 to 60 minutes).[2][4] The incubation time should be chosen to ensure the reaction is in the linear range.

-

Terminate the Reaction: Stop the reaction by adding 100 µL of the stop solution (e.g., 1 M Na2CO3).[2]

-

Measure Fluorescence: Measure the fluorescence of the solution using a fluorometer or microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

-

Standard Curve: In parallel, measure the fluorescence of the 4-MU standard solutions to generate a standard curve of fluorescence intensity versus 4-MU concentration.

-

Controls: Include a substrate blank (no enzyme) and an enzyme blank (no substrate) to account for background fluorescence.

Data Analysis

-

Subtract the background fluorescence (from the blanks) from the fluorescence readings of the samples.

-

Use the 4-MU standard curve to convert the fluorescence intensity of the samples into the concentration of 4-MU produced.

-

Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of 4-MU per minute under the specified assay conditions.

Activity (U/mL) = ( [4-MU] (µmol/L) * Total Assay Volume (L) ) / ( Incubation Time (min) * Enzyme Volume (mL) )

Mandatory Visualizations

Signaling Pathway: Enzymatic Degradation of Cellulose

Caption: Enzymatic cascade for cellulose degradation.

Experimental Workflow: 4-Methylumbelliferyl β-D-cellobioside Assay

Caption: Step-by-step workflow for the MUC assay.

Logical Relationship: Principle of the MUC Fluorometric Assay

Caption: Principle of the MUC fluorometric assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of product inhibition for cellobiohydrolase Cel7A during hydrolysis of insoluble cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cellulase Assay Using MUC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, a complex polysaccharide, into simpler sugars such as glucose. The activity of cellulases is of significant interest in various fields, including biofuel production, food processing, textile industry, and drug development. A sensitive and reliable method for quantifying cellulase activity is crucial for research and development in these areas. This document provides a detailed protocol for a fluorometric cellulase assay using 4-Methylumbelliferyl β-D-cellobioside (MUC) as a substrate. This assay is highly sensitive, specific, and suitable for high-throughput screening.

The principle of the assay is based on the enzymatic cleavage of the non-fluorescent MUC substrate by cellulase to release the highly fluorescent molecule 4-Methylumbelliferone (4-MU). The fluorescence intensity of the liberated 4-MU is directly proportional to the cellulase activity and can be measured using a fluorometer.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog No. | Storage |

| 4-Methylumbelliferyl β-D-cellobioside (MUC) | Sigma-Aldrich | M6018 | -20°C |

| 4-Methylumbelliferone (4-MU) | Sigma-Aldrich | M1381 | Room Temperature |

| Sodium Acetate | Fisher Scientific | S210 | Room Temperature |

| Acetic Acid, Glacial | Fisher Scientific | A38 | Room Temperature |

| Glycine | Sigma-Aldrich | G7126 | Room Temperature |

| Sodium Hydroxide | Fisher Scientific | S318 | Room Temperature |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |

| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |

| Fluorometer (Microplate Reader) | e.g., BioTek, Molecular Devices | - | - |

Table 2: Typical Assay Parameters

| Parameter | Value |

| Excitation Wavelength | 360-365 nm |

| Emission Wavelength | 460-465 nm |

| Reaction Temperature | 50°C (or optimal for the specific cellulase) |

| Reaction pH | 5.5 (or optimal for the specific cellulase) |

| Incubation Time | 30-120 minutes |

| Final MUC Concentration | 1 mM |

| Stop Solution | 0.15 M Glycine-NaOH buffer, pH 10.0 |

Experimental Protocols

Preparation of Reagents

-

50 mM Sodium Acetate Buffer (pH 5.5) - Reaction Buffer:

-

Dissolve 4.1 g of sodium acetate in 800 mL of deionized water.

-

Adjust the pH to 5.5 with glacial acetic acid.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

10 mM 4-Methylumbelliferyl β-D-cellobioside (MUC) Stock Solution:

-

Dissolve 5 mg of MUC in 1 mL of dimethyl sulfoxide (DMSO).

-

Store in small aliquots at -20°C, protected from light.

-

-

1 mM 4-Methylumbelliferone (4-MU) Stock Solution:

-

Dissolve 17.6 mg of 4-MU in 100 mL of the Reaction Buffer.

-

Store in small aliquots at -20°C, protected from light.

-

-

0.15 M Glycine-NaOH Buffer (pH 10.0) - Stop Solution:

-

Dissolve 11.26 g of glycine in 800 mL of deionized water.

-

Adjust the pH to 10.0 with 1 M sodium hydroxide.

-

Bring the final volume to 1 L with deionized water.

-

Store at room temperature.

-

4-Methylumbelliferone (4-MU) Standard Curve

A standard curve is essential to convert the fluorescence readings into the amount of product formed.

-

Prepare a series of dilutions of the 1 mM 4-MU stock solution in the Reaction Buffer to obtain concentrations ranging from 0 to 100 µM.

-